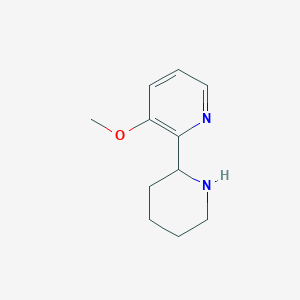
3-Methoxy-2-(piperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the third position and a piperidine ring at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Applications De Recherche Scientifique
3-Methoxy-2-(piperidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-(piperidin-2-yl)pyridine: Similar structure with the methoxy and piperidine groups swapped.
3-Methoxy-2-(piperidin-3-yl)pyridine: Similar structure with the piperidine ring attached at the third position of the pyridine ring.
2-Methoxy-3-(piperidin-3-yl)pyridine: Combination of the above variations.
Uniqueness
3-Methoxy-2-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with targeted activities.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
3-methoxy-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-6-4-8-13-11(10)9-5-2-3-7-12-9/h4,6,8-9,12H,2-3,5,7H2,1H3 |
Clé InChI |
UAPXJZMUUXZCEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
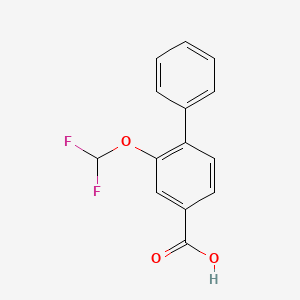
aminehydrochloride](/img/structure/B13532586.png)
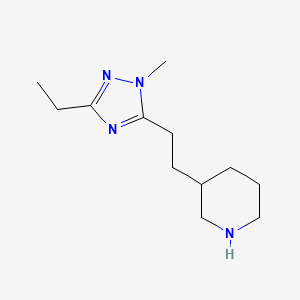
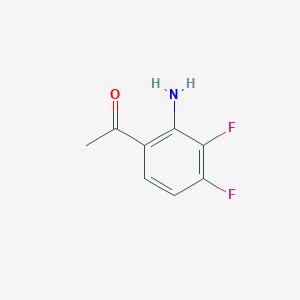
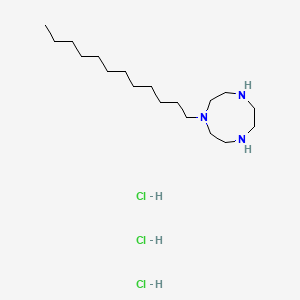

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
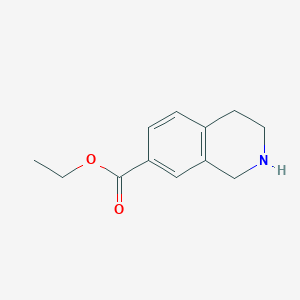
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)

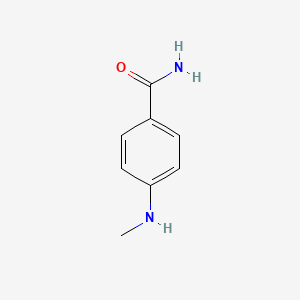
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
